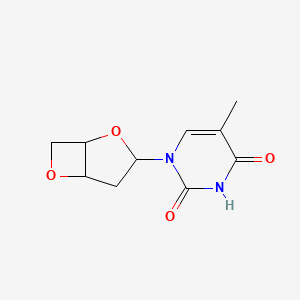
3'5'-脱水胸苷
描述
3’5’-Anhydro thymidine is a metabolite of Thymidine, which is a constituent of deoxyribonucleic acid (DNA). It plays a role in the transport of nucleosides in human erythrocytes .
Synthesis Analysis
The synthesis of 3’5’-Anhydro thymidine involves several steps. In one study, a 3’-N,5’-S-bridging thiophosphoramidate analogue of thymidylyl-3’,5’-thymidine was synthesized under aqueous conditions . Another study proposed novel synthetic routes to 3’-thiocytidylates and their polymers, where the driving force of these reactions is based on the superior nucleophilicity of the thiophosphate anion coupled with charge interactions in facilitating displacement reactions on anhydrocytidine moieties .
Molecular Structure Analysis
The molecular formula of 3’5’-Anhydro thymidine is C10H12N2O4 . Thymidine, from which 3’5’-Anhydro thymidine is derived, is a pyrimidine deoxynucleoside. Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA .
Chemical Reactions Analysis
In the anhydronucleosides containing pyrimidine bases, the C-2 oxygen forms an ether bond to one of the three available pentose carbons, i.e., the 2’, 3’, and 5’, respectively. Ether ring opening can be achieved by the attack of nucleophilic agents on the pentose carbon .
科学研究应用
胸苷衍生物的合成和研究
- 当胸苷与活性氧发生反应时,会形成胸苷衍生物,如 5,6-二羟基-5,6-二氢胸苷(胸苷二醇)。这些衍生物在了解氧化损伤对 DNA 的影响方面有应用。 (卢斯蒂格等人,1992 年)
放射性药物的开发
- 胸苷类似物,如 3'-脱氧-3'-[18F]氟胸苷 ([18F]FLT),用于肿瘤研究中的正电子发射断层扫描 (PET)。这些化合物因其稳定性而具有重要意义,并且不参与 DNA 合成,因此在医学影像中很有用。 (沃达尔斯基等人,2000 年)
DNA 损伤和修复的研究
- 使用氚标记的胸苷 (3Hth) 作为 DNA 前体有助于检查准备分裂的细胞。它是了解 DNA 复制和修复中涉及的细胞过程的关键工具。 (马恩扎和哈丁,1962 年)
辐射生物学研究
- 5,6-二氢胸苷 (dDHT) 是一种胸苷衍生物,在 DNA 的 γ 射线下产生。该化合物的形成及其在不同条件下的行为对于了解辐射引起的 DNA 损伤非常重要。 (弗朗隆等人,1986 年)
分子生物学中的应用
- 胸苷类似物,如 5-乙炔-2'-脱氧尿苷 (EdU),用于标记 DNA 合成研究中的分裂细胞。这些化合物对于干细胞研究、癌症生物学和寄生虫学等领域的研究至关重要。 (卡瓦纳等人,2011 年)
核磁共振光谱研究
- 核磁共振光谱可用于研究酶活性位点,胸苷衍生物在这些研究中用作底物或抑制剂。该应用对于在分子水平上理解酶-底物相互作用至关重要。 (格里芬等人,1975 年)
安全和危害
未来方向
The synthesis and study of 3’5’-Anhydro thymidine and its analogues have potential applications in various fields. For instance, they could be used in the study of cell proliferation and DNA synthesis . Additionally, the products of the reactions involving 3’5’-Anhydro thymidine could be of biochemical and pharmacological interest .
作用机制
Target of Action
The primary targets of 3’5’-Anhydro thymidine are enzymes involved in the pyrimidine nucleoside salvage pathway . These enzymes include Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and others . These enzymes play a crucial role in DNA synthesis and cellular growth .
Mode of Action
3’5’-Anhydro thymidine interacts with its targets by acting as a substrate for these enzymes . This interaction leads to changes in the enzymatic activity, which can affect the synthesis of DNA .
Biochemical Pathways
3’5’-Anhydro thymidine affects the pyrimidine nucleoside salvage pathway . This pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential components of DNA. The downstream effects of this interaction can lead to changes in DNA synthesis and cellular growth .
Pharmacokinetics
It is known that thymidine, a related compound, is involved in various metabolic pathways
Result of Action
The molecular and cellular effects of 3’5’-Anhydro thymidine’s action are primarily related to its impact on DNA synthesis. By acting as a substrate for enzymes in the pyrimidine nucleoside salvage pathway, 3’5’-Anhydro thymidine can influence the synthesis of DNA and affect cellular growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’5’-Anhydro thymidine. For instance, the compound’s action can be influenced by the presence of other substrates or inhibitors in the environment . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
属性
IUPAC Name |
1-(2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLMYIJZBBZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'5'-Anhydro thymidine | |
CAS RN |
7481-90-5, 38313-48-3 | |
| Record name | NSC98948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'5'-anhydro thymidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



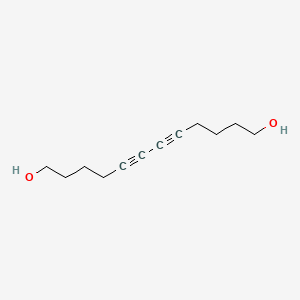
![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)


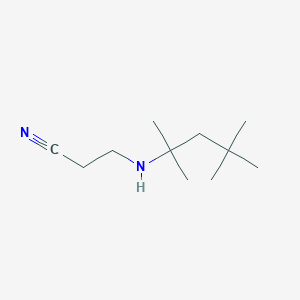



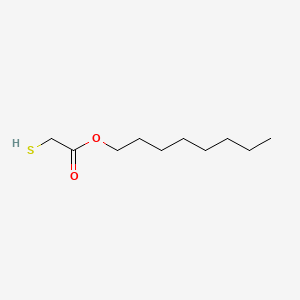
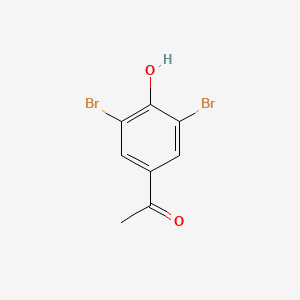

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)
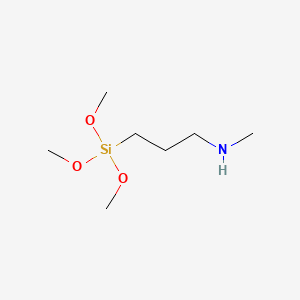
![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)